(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride
Overview
Description
The compound (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclo[2.2.1]hept-5-ene core structure, which is often associated with significant biological activity.
Mechanism of Action
Target of Action
CEP-28122 Mesylate hydrochloride is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that is constitutively activated in several human cancer types due to chromosomal translocations, point mutations, and gene amplification . It has emerged as an excellent molecular target for cancer therapy .
Mode of Action
CEP-28122 Mesylate hydrochloride inhibits the activity of recombinant ALK and cellular ALK tyrosine phosphorylation . It has an IC50 value of 1.9 ± 0.5 nM, indicating its high potency . The compound’s interaction with ALK leads to the inhibition of ALK tyrosine phosphorylation, which is a key step in the activation of the ALK signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by CEP-28122 Mesylate hydrochloride is the ALK signaling pathway . By inhibiting ALK, the compound disrupts the signaling pathway, leading to concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .
Pharmacokinetics
CEP-28122 Mesylate hydrochloride is orally bioavailable and has favorable pharmacokinetic properties . It displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg .
Result of Action
The molecular and cellular effects of CEP-28122 Mesylate hydrochloride’s action include the inhibition of ALK activity and cellular ALK tyrosine phosphorylation . This leads to the growth inhibition/cytotoxicity of ALK-positive cancer cells . In vivo, the compound shows dose-dependent antitumor activity in ALK-positive tumor xenografts in mice .
Biochemical Analysis
Biochemical Properties
CEP-28122 Mesylate Hydrochloride plays a significant role in biochemical reactions, particularly as an ALK inhibitor . It interacts with the ALK enzyme, inhibiting its activity and thereby disrupting the biochemical pathways that contribute to tumor growth .
Cellular Effects
CEP-28122 Mesylate Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ALK, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CEP-28122 Mesylate Hydrochloride involves binding interactions with the ALK enzyme, leading to its inhibition . This inhibition can result in changes in gene expression and disrupt the growth of tumor cells .
Metabolic Pathways
CEP-28122 Mesylate Hydrochloride is involved in the metabolic pathways related to ALK inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the bicyclo[221]hept-5-ene core This core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophileannulen-3-yl groups through nucleophilic substitution and amination reactions. The final product is obtained by reacting the intermediate with methanesulfonic acid and hydrochloride to form the desired salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps. Purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- Titanium(II) chloride
- Palladium(II) acetate
Uniqueness
This compound’s uniqueness lies in its bicyclo[2.2.1]hept-5-ene core structure and the specific arrangement of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN6O3.CH4O3S.ClH/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4;/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4);1H/t17-,18+,19+,23+,24-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEAVNFZOQOQRX-RMJUCTSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Cl2N6O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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